5-methylfuran-3-carboxylic Acid
Overview
Description
5-Methylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H6O3 It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfuran-3-carboxylic acid can be synthesized through several methods:
Oxidation of 5-methylfuran: This method involves the oxidation of 5-methylfuran using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Carboxylation of 5-methylfuran: This method involves the carboxylation of 5-methylfuran using carbon dioxide (CO2) in the presence of a catalyst such as palladium or rhodium.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 5-methylfuran using a continuous flow reactor. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form this compound derivatives.
Reduction: Reduction of this compound can yield 5-methylfuran-3-methanol.
Substitution: The compound can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: This compound derivatives.
Reduction: 5-Methylfuran-3-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methylfuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain oxidases, leading to reduced oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-furoic acid: Similar in structure but with the carboxyl group at a different position.
5-Methylfuran-2-carboxylic acid: Similar in structure but with the carboxyl group at a different position.
Uniqueness
5-Methylfuran-3-carboxylic acid is unique due to its specific position of the carboxyl group on the furan ring, which imparts distinct chemical and biological properties. This positional difference can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
5-methylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944576 | |
Record name | 5-Methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21984-93-0 | |
Record name | 3-Furancarboxylic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-methylfuran-3-carboxylic acid in the study of Capparis spinosa L.?
A: this compound, also known as cappariside, was identified as a novel antioxidant compound isolated from the fruits of Capparis spinosa L. []. This discovery marks the first report of this compound within the Capparis genus.
Q2: How potent is this compound as an antioxidant compared to other compounds found in Capparis spinosa L.?
A: this compound demonstrated significant antioxidant activity, exhibiting a SC50 value of 0.204 ± 0.002 mM in DPPH radical scavenging assays []. This activity was comparable to other potent antioxidants isolated in the same study, such as protocatechuic acid (SC50 = 0.032 ± 0.0 mM) and trans-ferulic acid (SC50 = 0.090 ± 0.001 mM) []. This suggests that this compound contributes significantly to the overall antioxidant capacity of Capparis spinosa L. fruits.
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